3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
Benzenesulfonamides, including derivatives with dihydrobenzo[d][1,4]dioxin moieties, have been synthesized and studied for various bioactivities. These compounds have shown significant potential in inhibiting carbonic anhydrase (CA) enzymes, which are pertinent to various physiological and pathological processes, including tumor growth, fluid secretion, and neurological disorders. For example, Gul et al. (2016) synthesized a series of sulfonamides that demonstrated interesting cytotoxic activities and strong inhibition against human cytosolic carbonic anhydrase isoforms hCA I and II, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been evaluated for their enzyme inhibitory properties, with some focusing on cyclooxygenase-2 (COX-2) inhibition, a key target for anti-inflammatory and cancer therapies. Hashimoto et al. (2002) explored the effects of substituents on sulfonamide efficacy towards COX-2, identifying compounds with enhanced selectivity and potency, which have implications for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer and Antibacterial Potential
The structural modification of benzenesulfonamide derivatives has been directed towards developing potent anticancer and antibacterial agents. Abbasi et al. (2016) reported on sulfonamides bearing the benzodioxane moiety, demonstrating their potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting the versatility of these compounds in addressing multiple health concerns (Abbasi et al., 2016).
Advanced Material Synthesis
Beyond biomedical applications, benzenesulfonamide derivatives have been investigated in materials science for their utility in synthesizing novel compounds with unique properties. For instance, iodobenzene-catalyzed cyclization of sulfonamides has been utilized to produce compounds with potential applications in various material and chemical processes (Moroda & Togo, 2008).
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-9-14(20)10-1-4-15-16(7-10)24-6-5-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBNPUZJZAYDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.